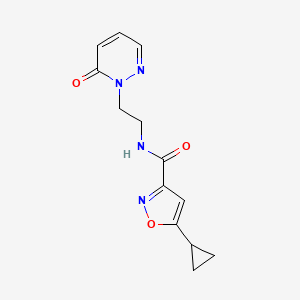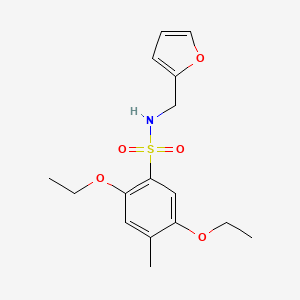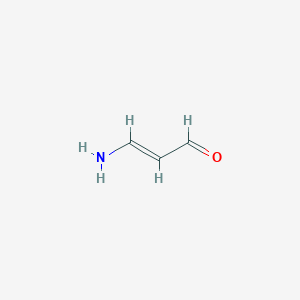
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-NHBu.HBr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-NHBu.HBr is a useful research compound. Its molecular formula is C124H252BrN41O20 and its molecular weight is 2717.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of the compound H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-NHBuSimilar compounds, such as short poly-l-lysines polypeptides like trilysine (lys3), tetralysine (tetra-l-lysine, lys4) and pentalysine (penta-l-lysine, lys5), are known to be used in the construction of gene delivery vectors and dna nanoparticles . These compounds interact with DNA molecules, facilitating their entry into cells.
Mode of Action
The positive charges on the lysine residues in the compound can interact with the negatively charged phosphate groups in the DNA backbone, facilitating the formation of complexes for gene delivery .
Biochemical Pathways
Given its potential role in gene delivery, it can be speculated that this compound may influence the expression of specific genes in cells, thereby affecting the biochemical pathways associated with those genes .
Result of Action
If used as a gene delivery vector, this compound could potentially facilitate the introduction of specific genes into cells, leading to the expression of those genes and the production of their corresponding proteins .
特性
CAS番号 |
26124-78-7 |
|---|---|
分子式 |
C124H252BrN41O20 |
分子量 |
2717.5 g/mol |
IUPAC名 |
2,6-diamino-N-[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-(butylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide;hydrobromide |
InChI |
InChI=1S/C124H251N41O20.BrH/c1-2-3-84-146-106(167)86(45-5-25-65-126)148-108(169)88(47-7-27-67-128)150-110(171)90(49-9-29-69-130)152-112(173)92(51-11-31-71-132)154-114(175)94(53-13-33-73-134)156-116(177)96(55-15-35-75-136)158-118(179)98(57-17-37-77-138)160-120(181)100(59-19-39-79-140)162-122(183)102(61-21-41-81-142)164-124(185)104(63-23-43-83-144)165-123(184)103(62-22-42-82-143)163-121(182)101(60-20-40-80-141)161-119(180)99(58-18-38-78-139)159-117(178)97(56-16-36-76-137)157-115(176)95(54-14-34-74-135)155-113(174)93(52-12-32-72-133)153-111(172)91(50-10-30-70-131)151-109(170)89(48-8-28-68-129)149-107(168)87(46-6-26-66-127)147-105(166)85(145)44-4-24-64-125;/h85-104H,2-84,125-145H2,1H3,(H,146,167)(H,147,166)(H,148,169)(H,149,168)(H,150,171)(H,151,170)(H,152,173)(H,153,172)(H,154,175)(H,155,174)(H,156,177)(H,157,176)(H,158,179)(H,159,178)(H,160,181)(H,161,180)(H,162,183)(H,163,182)(H,164,185)(H,165,184);1H |
InChIキー |
DDNOWOMYMDRZFA-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.Br |
正規SMILES |
CCCCNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2747907.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B2747909.png)
![N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2747910.png)

![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B2747915.png)

![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)
![2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2747918.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2747919.png)
